molecular formula C20H15N B282132 2-Methyl-9-phenylacridine

2-Methyl-9-phenylacridine

Cat. No. B282132
M. Wt: 269.3 g/mol
InChI Key: UUCGWTURZPHFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-9-phenylacridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of acridine, which is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring structure. The addition of a methyl and phenyl group to acridine results in the formation of 2-Methyl-9-phenylacridine, which has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Methyl-9-phenylacridine is not fully understood, but it is believed to involve interactions with cellular membranes and ion channels. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated potassium channels and ligand-gated ion channels.
Biochemical and Physiological Effects
2-Methyl-9-phenylacridine has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Methyl-9-phenylacridine in lab experiments is its ability to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 2-Methyl-9-phenylacridine. One area of interest is in the development of new materials for electronic and optoelectronic devices, including organic light-emitting diodes and solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of 2-Methyl-9-phenylacridine.

Synthesis Methods

The synthesis of 2-Methyl-9-phenylacridine involves the condensation of 9-phenylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is obtained through purification techniques such as column chromatography.

Scientific Research Applications

2-Methyl-9-phenylacridine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new materials for electronic and optoelectronic devices. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors.

properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

2-methyl-9-phenylacridine

InChI

InChI=1S/C20H15N/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3

InChI Key

UUCGWTURZPHFEE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4

Origin of Product

United States

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